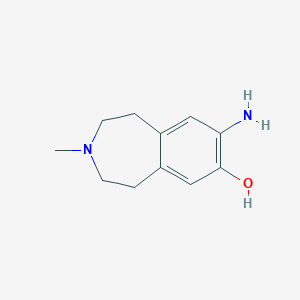![molecular formula C15H24N2O2 B12625981 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol CAS No. 920323-37-1](/img/structure/B12625981.png)
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidin-4-ol derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound features a piperidine ring substituted with a dimethylamino group and a hydroxyphenyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-hydroxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the piperidine ring.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can lead to the formation of a fully saturated piperidine ring.
科学的研究の応用
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as HIV.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets. For example, it has been studied as a CCR5 antagonist, which means it can block the CCR5 receptor, a key player in the entry of HIV into cells. This interaction involves the formation of a strong salt-bridge between the dimethylamino group and the receptor, as well as hydrophobic interactions with the hydroxyphenyl group.
類似化合物との比較
Similar Compounds
Maraviroc: A well-known CCR5 antagonist used in the treatment of HIV.
Piperidine Derivatives: Other piperidine derivatives with similar structures and biological activities.
Uniqueness
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a hydroxyphenyl group makes it a versatile compound for various applications.
特性
CAS番号 |
920323-37-1 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C15H24N2O2/c1-17(2)11-14(12-3-5-13(18)6-4-12)15(19)7-9-16-10-8-15/h3-6,14,16,18-19H,7-11H2,1-2H3 |
InChIキー |
JYUWWTSYRNPXRT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


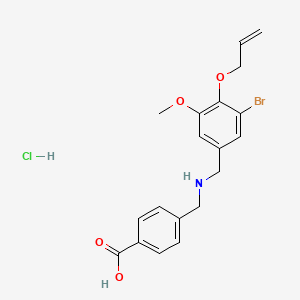
![N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine](/img/structure/B12625925.png)
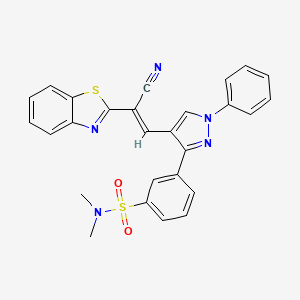
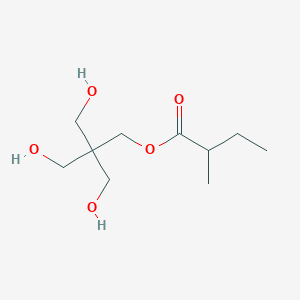
![2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan](/img/structure/B12625943.png)
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
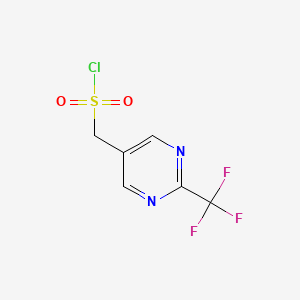
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
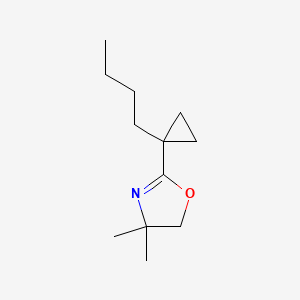
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
